2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound known for its unique structure and versatile applications in various fields of scientific research. This compound features a pyridine ring substituted with a tetrahydrofuran-3-yloxy group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, making it a valuable intermediate in organic synthesis and material science.
Preparation Methods
The synthesis of 2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives, tetrahydrofuran, and boronic acid derivatives.
Reaction Conditions: The key steps involve the formation of the tetrahydrofuran-3-yloxy group and the introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. These reactions are usually carried out under controlled conditions using appropriate catalysts and solvents.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions: Common reagents include acids, bases, and transition metal catalysts. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used. These products are often valuable intermediates for further chemical synthesis.
Scientific Research Applications
2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.
Pathways Involved: The pathways affected by the compound depend on its specific application, such as inhibiting or activating certain biochemical processes.
Comparison with Similar Compounds
2-((Tetrahydrofuran-3-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-((tetrahydrofuran-3-yl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole and 2-(tetrahydrofuran-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine share structural similarities.
Uniqueness: The unique combination of functional groups in this compound provides distinct reactivity and applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-13(17-12)19-11-8-9-18-10-11/h5-7,11H,8-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKBXCOMANMIML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671310 |
Source
|
Record name | 2-[(Oxolan-3-yl)oxy]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315351-11-1 |
Source
|
Record name | 2-[(Oxolan-3-yl)oxy]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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